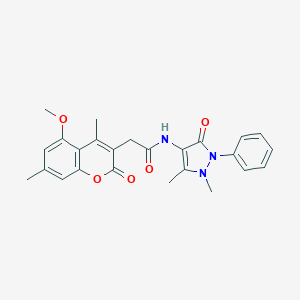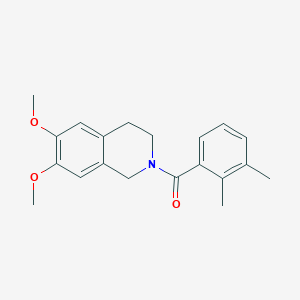![molecular formula C19H28N2O5S B258039 N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine](/img/structure/B258039.png)
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine, commonly known as MIAMI, is an amino acid derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. MIAMI is a synthetic compound that is structurally similar to natural amino acids and is designed to mimic their functions in the body. In
Wirkmechanismus
MIAMI works by inhibiting the activity of enzymes involved in key cellular pathways. Specifically, MIAMI targets the activity of enzymes involved in the mTOR pathway, which is responsible for regulating cell growth and proliferation. By inhibiting the activity of these enzymes, MIAMI can slow down the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
MIAMI has been shown to have a range of biochemical and physiological effects. In cancer cells, MIAMI has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurons, MIAMI has been shown to protect against oxidative stress and reduce inflammation. MIAMI has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MIAMI in lab experiments is its specificity for targeting the mTOR pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation of using MIAMI is its synthetic nature, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for research on MIAMI. One area of interest is the development of MIAMI-based therapeutics for the treatment of cancer and neurological disorders. Another direction is the investigation of MIAMI's effects on other cellular pathways and processes. Additionally, the development of more efficient synthesis methods for MIAMI could help to facilitate its widespread use in scientific research.
Synthesemethoden
MIAMI is synthesized by reacting isoleucine with 4-methylphenylsulfonyl chloride and N-carbobenzyloxy-4-piperidone in the presence of a base. The reaction yields the desired compound, which is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to produce high yields of MIAMI with minimal impurities.
Wissenschaftliche Forschungsanwendungen
MIAMI has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. In cancer research, MIAMI has been found to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. MIAMI has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine |
|---|---|
Molekularformel |
C19H28N2O5S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(2S,3R)-3-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,17+/m1/s1 |
InChI-Schlüssel |
VVJUDWGQQYSPJH-PBHICJAKSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)

![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide](/img/structure/B258028.png)
![9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)

![Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B258052.png)